L-AHG Selectively Inhibits Lymphocyte Proliferation While Neoagarooligosaccharides Show No Activity
In a direct comparative study using murine T cells and B cells, L-AHG at 25-200 μg/mL inhibited proliferation of immobilized anti-CD3/anti-CD28-activated T cells and anti-CD40 + IL-4 + anti-IgM-activated B cells, whereas neoagarobiose (NA2), neoagarotetraose (NA4), and neoagarohexaose (NA6) showed no inhibitory activity under identical conditions [1].
| Evidence Dimension | Inhibition of lymphocyte proliferation |
|---|---|
| Target Compound Data | L-AHG: Significant inhibition of T cell and B cell proliferation at 25-200 μg/mL |
| Comparator Or Baseline | NA2, NA4, NA6: No inhibition observed |
| Quantified Difference | Qualitative difference: active vs. inactive; L-AHG impeded G1-S cell cycle traverse, reduced cyclin D3, cyclin A2, cyclin B1, and inhibited JAK1/STAT1/STAT3 phosphorylation |
| Conditions | Primary murine splenic T cells activated with immobilized anti-CD3/anti-CD28; B cells activated with anti-CD40 + soluble anti-IgM + IL-4 |
Why This Matters
For immunosuppressive drug discovery, L-AHG provides unique activity not achievable with agar-derived oligosaccharides, enabling target-specific development that NAOS compounds cannot deliver.
- [1] Park, S. Y., et al. (2025). 3,6-Anhydro-L-galactose suppresses mouse lymphocyte proliferation by attenuating JAK-STAT growth factor signal transduction and G1-S cell cycle progression. International Immunopharmacology, 147, 113998. DOI: 10.1016/j.intimp.2024.113998 View Source
